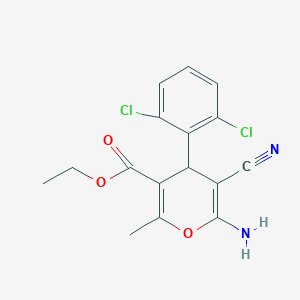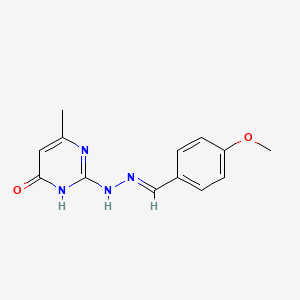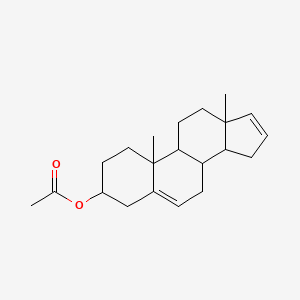![molecular formula C22H17Cl2N3O B11991647 3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CARBAZOL-9-YL-PROPIONIC ACID (2,6-DICHLORO-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure suggests it could interact with biological molecules or serve as a building block for more complex chemical entities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-CARBAZOL-9-YL-PROPIONIC ACID (2,6-DICHLORO-BENZYLIDENE)-HYDRAZIDE likely involves multiple steps, including the formation of the carbazole moiety, the propionic acid linkage, and the hydrazide functional group. Typical synthetic routes might include:
Formation of Carbazole Moiety: This could involve cyclization reactions starting from aniline derivatives.
Attachment of Propionic Acid: This step might involve esterification or amidation reactions.
Formation of Hydrazide: This could be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts, and stringent control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions could convert carbonyl groups to alcohols or amines.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development:
Biological Probes: Used in studying biological pathways and interactions.
Medicine
Therapeutic Agents: Potential use in developing treatments for diseases.
Diagnostic Tools: Used in imaging and diagnostic assays.
Industry
Materials Science:
Chemical Manufacturing: Used in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole Derivatives: Compounds with similar carbazole structures.
Hydrazides: Compounds with hydrazide functional groups.
Benzylidene Derivatives: Compounds with benzylidene linkages.
Uniqueness
3-CARBAZOL-9-YL-PROPIONIC ACID (2,6-DICHLORO-BENZYLIDENE)-HYDRAZIDE might be unique in its combination of functional groups, offering distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C22H17Cl2N3O |
|---|---|
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
3-carbazol-9-yl-N-[(E)-(2,6-dichlorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H17Cl2N3O/c23-18-8-5-9-19(24)17(18)14-25-26-22(28)12-13-27-20-10-3-1-6-15(20)16-7-2-4-11-21(16)27/h1-11,14H,12-13H2,(H,26,28)/b25-14+ |
InChI-Schlüssel |
DHRBMDUJKHFOHS-AFUMVMLFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=C(C=CC=C4Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=C(C=CC=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11991582.png)
![N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B11991585.png)

![N-{3-[(heptafluoropropyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B11991604.png)


![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide](/img/structure/B11991619.png)

![2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991631.png)

![N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide](/img/structure/B11991643.png)

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11991649.png)
